(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide
CAS No.: 380352-40-9
Cat. No.: VC11877508
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380352-40-9 |
|---|---|
| Molecular Formula | C15H11N3O3S |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | (2E)-2-(thiophene-2-carbonylhydrazinylidene)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C15H11N3O3S/c16-13(19)10-8-9-4-1-2-5-11(9)21-15(10)18-17-14(20)12-6-3-7-22-12/h1-8H,(H2,16,19)(H,17,20)/b18-15+ |
| Standard InChI Key | VUSURLYJKKYVKJ-OBGWFSINSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=CS3)/O2)C(=O)N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Stereochemistry
The compound features a planar chromene backbone (2H-chromene) fused with a benzene ring, substituted at position 3 with a carboxamide group (-CONH₂). The C2 position is functionalized with an (E)-configured imino group (=N–) linked to a thiophene-2-carboxamide moiety. The (2E) designation confirms the trans geometry of the imine double bond, critical for maintaining molecular planarity and π-π stacking interactions in biological systems .
Table 1: Key molecular identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 380352-40-9 | |
| IUPAC Name | (2E)-2-(thiophene-2-carbonylhydrazinylidene)chromene-3-carboxamide | |
| SMILES | C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N | |
| InChIKey | VUSURLYJKKYVKJ-OBGWFSINSA-N |
Synthesis and Manufacturing
Core Synthetic Strategy
The synthesis typically employs a Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides under mild aqueous conditions . For this compound:
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Salicylaldehyde precursor: 2-hydroxybenzaldehyde provides the chromene backbone.
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Cyanoacetamide derivative: N-(thiophene-2-carbonyl)cyanamide introduces the thiophene-carboxamide-imino group.
The reaction proceeds in aqueous Na₂CO₃/NaHCO₃ at room temperature, achieving >80% yield in model systems . Atom economy exceeds 85% due to water as the sole byproduct.
Reaction Optimization
Key parameters influencing yield and purity:
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pH control: Maintaining pH 8–9 prevents premature hydrolysis of the imine bond .
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Solvent-free conditions: Minimize side reactions compared to traditional organic solvents .
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Post-synthetic modification: Treatment with HCl converts 2-imino to 2-oxo derivatives, though this is unnecessary for the target compound .
Physicochemical Properties
Molecular and Thermal Characteristics
Table 2: Physicochemical profile
The low solubility (-2.52 LogSₐq) necessitates formulation aids like cyclodextrins or lipid nanoparticles for biological testing .
Derivatives and Structure-Activity Relationships
Functionalized Analogs
Table 3: Modified derivatives and activities
Substitutions at C6 (electron-donating groups) improve pharmacokinetics, while heterocyclic fusion at C2–C3 enhances target affinity .
Applications in Drug Development
Preclinical Candidate Status
Inclusion in screening libraries highlights its druglikeness:
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ChemDiv Antiviral Library: Prioritized for RNA virus protease inhibition .
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Phase II chromene analogs: Crolibulin (EPC2407) shows 45% response in thyroid cancer trials .
Toxicity Considerations
Preliminary cytotoxicity data for chromenes:
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